1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

RIP1 Kinase Inhibition Necroptosis Structure-Activity Relationship

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a halogenated 1-benzyl-3-nitro-1H-pyrazole derivative with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of 239.18 g/mol. This compound class is of significant research interest due to the role of its structural analogs as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis and inflammation.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.182
CAS No. 1240568-19-7
Cat. No. B2891226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
CAS1240568-19-7
Molecular FormulaC10H7F2N3O2
Molecular Weight239.182
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=CC(=N2)[N+](=O)[O-])F
InChIInChI=1S/C10H7F2N3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
InChIKeySMXNTJZXJZRACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-19-7) for RIP1 Kinase Research Procurement


1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a halogenated 1-benzyl-3-nitro-1H-pyrazole derivative with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of 239.18 g/mol . This compound class is of significant research interest due to the role of its structural analogs as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis and inflammation [1]. Commercial availability of this specific compound at purities of 95-98% positions it as a viable procurement candidate for structure-activity relationship (SAR) explorations within medicinal chemistry programs targeting necroptosis-related pathways.

Procurement Risk: Why Generic 1-Benzyl-3-nitro-1H-pyrazoles Cannot Substitute 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole


The 1-benzyl-3-nitro-1H-pyrazole scaffold is not a single, interchangeable chemical entity but a family of compounds where subtle variations in the benzyl ring's substitution pattern yield profound differences in biological activity [1]. The core paper on this series, which extensively explores substitution effects on RIP1 kinase inhibition, demonstrates that potency is highly sensitive to the position and electronic nature of halogen substituents; the structural optimization journey began with the 2,4-dichloro analog (1a) and evolved through various substitution patterns [2]. Therefore, procurement decisions based on scaffold similarity alone, without considering specific substitution patterns, risk selecting an analog with significantly different, unverified biological activity, potentially derailing SAR studies or chemical probe development.

Quantitative Differentiation Guide for 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Procurement


Structural Distinction: 2,6-Difluorobenzyl vs. 2,4-Dichlorobenzyl-3-nitro-1H-pyrazole

The closest well-characterized analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a), serves as the lead compound in the foundational RIP1 kinase inhibitor SAR study, exhibiting a Kd of 0.078 μM against RIP1 kinase [1]. The substitution of 2,4-dichloro with 2,6-difluoro represents a significant electronic and steric perturbation; the 2,6-difluoro substitution pattern is known in medicinal chemistry to influence metabolic stability and binding conformation differently than the 2,4-dichloro motif. In the broader SAR for this series, different substitution patterns on the benzyl ring led to Kd values ranging from >10 μM to 0.078 μM, underscoring that each substitution pattern yields a functionally distinct compound with unique potency [2]. The specific quantitative impact of the 2,6-difluoro substitution on RIP1 Kd has not been reported in comparative studies.

RIP1 Kinase Inhibition Necroptosis Structure-Activity Relationship

Purity and Consistency for Reliable SAR Testing

Commercially available batches of 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole are specified at a minimum purity of 95% by AKSci and at 98% by Leyan and MolCore . This level of purity forms a suitable starting point for in vitro SAR studies, ensuring that observed biological effects are attributable to the intended compound. In contrast, many less common analogs in this chemical space are available only in technical grades or require in-house synthesis, introducing batch-to-batch variability and potential confounding biological results due to unknown impurities.

Chemical Purity Reproducibility Procurement Standards

Synthetic Accessibility as a Gateway for Derivatization

The general synthesis of this class involves the coupling of 3-nitro-1H-pyrazole with the appropriate benzyl halide (e.g., 2,6-difluorobenzyl chloride or bromide) in the presence of a base like potassium carbonate [1]. This straightforward one-step alkylation suggests that the 2,6-difluorobenzyl analog can be readily prepared and further functionalized at the pyrazole 4- or 5-positions. This accessibility contrasts with more complex, fused-ring analogs or those requiring multi-step sequence modifications, positioning this compound as a logical intermediate for combinatorial library synthesis.

Medicinal Chemistry Library Synthesis Derivatization

Limited Evidence: Absence of Direct Comparative Biological Data

A comprehensive literature search conducted on 2026-05-07 did not yield a single study reporting the biological activity of 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, whether in a head-to-head comparison with a known standard or as a standalone evaluation. The compound is absent from major bioactivity databases such as ChEMBL, BindingDB, and PubChem BioAssay, in contrast to closely related analogs like 3-(2,6-difluorophenyl)-4-nitro-1H-pyrazole (CAS 1250667-53-8) and 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 956242-20-9) , which have established biological profiles. Consequently, any differentiation claim must be based on structural and chemical reasoning rather than direct biological performance, and the compound cannot be favored over its characterized analogs on the basis of potency or selectivity.

Data Gap Biological Profile Procurement Caution

Best-Fit Scenarios for Procuring 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in RIP1 and Related Research Programs


Expanding the SAR Landscape of 1-Benzyl-3-nitro-1H-pyrazole RIP1 Inhibitors

Based on the evidence that RIP1 kinase inhibition in this series is exquisitely sensitive to benzyl substitution [1], this compound serves as a critical new member for systematic SAR exploration. Its inclusion allows researchers to interrogate the electronic and steric contributions of a 2,6-difluoro substitution pattern, which is structurally distinct from the 2,4-dichloro, 2,4-difluoro, and unsubstituted benzyl analogs. Procuring this compound directly supports the generation of a comprehensive SAR table to define the pharmacophore requirements for RIP1 inhibition.

Development of a Matched-Pair Control for Necroptosis Probe Studies

Given the established biological activity of analogous compounds in necroptosis models [1], this 2,6-difluoro derivative can be evaluated in parallel with its 2,4-dichloro counterpart to establish a matched-pair set. The differential activity (or inactivity) would provide mechanistic insights into the binding interactions at the RIP1 active site, specifically the influence of the fluorine atoms' position and electronic effects. This application is directly supported by the structural evidence and the availability of high-purity material .

Synthetic Intermediate for Second-Generation Pyrazole-Based Kinase Inhibitors

The one-step synthesis as part of a confirmed alkylation strategy [1] makes this compound an attractive synthetic building block. The 2,6-difluorobenzyl moiety and the 3-nitro group are both conserved, leaving the pyrazole ring's other positions open for further derivatization. This is particularly relevant for programs aiming to generate and screen focused libraries around the 1-benzyl-3-nitro-1H-pyrazole core, where the 2,6-difluoro analog serves as a key diversification point.

Exploratory Tool for Uncharacterized Biological Contexts

The complete lack of biological annotation for this specific compound [1] positions it as a 'blank-slate' chemical probe for screening against a panel of kinases, other necroptosis regulators, or ion channels. In contrast to heavily studied analogs with known polypharmacology, this compound offers the advantage of an unencumbered profile, suitable for primary hit identification campaigns where confounding off-target effects are undesirable. This is a direct consequence of the evidence gap documented in Section 3 and is a valid strategic reason for procurement.

Quote Request

Request a Quote for 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.